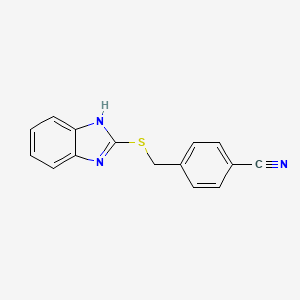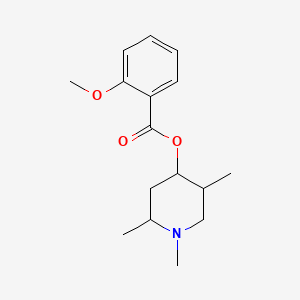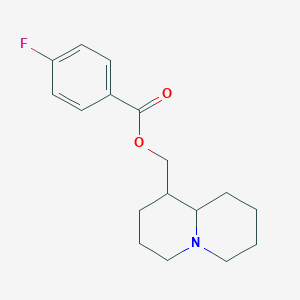
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Chemical Reactions Analysis
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins that are crucial for the survival and proliferation of cancer cells, viruses, and bacteria . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of the target cells.
Comparison with Similar Compounds
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can be compared with other benzimidazole derivatives such as:
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: This intermediate compound is used in the synthesis of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE and has distinct reactivity due to the presence of the aldehyde group.
The uniqueness of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11N3S |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N3S/c16-9-11-5-7-12(8-6-11)10-19-15-17-13-3-1-2-4-14(13)18-15/h1-8H,10H2,(H,17,18) |
InChI Key |
JTVJMAAEVDXIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine](/img/structure/B10867405.png)
![1-Phenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl acetate](/img/structure/B10867407.png)
![1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B10867410.png)
![(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10867420.png)

![3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867428.png)
![4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10867436.png)
![Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate](/img/structure/B10867446.png)
![phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10867452.png)
![4-({[(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B10867457.png)
![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)
![ethyl 2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10867468.png)

![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)
